molecular formula C8H19NO2 B14848628 (2R,4S)-2-Amino-5,5-dimethyl-1,4-hexanediol

(2R,4S)-2-Amino-5,5-dimethyl-1,4-hexanediol

Cat. No.: B14848628
M. Wt: 161.24 g/mol
InChI Key: GRCRCCUSCPIVLC-RQJHMYQMSA-N
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Description

(2R,4S)-2-Amino-5,5-dimethyl-1,4-hexanediol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-Amino-5,5-dimethyl-1,4-hexanediol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a chiral catalyst, such as diiodo (p-cymene) ruthenium (II) dimer, and triethylamine in a methanol solvent. The reaction is carried out under hydrogen pressure at 55°C for 12 hours, resulting in a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-Amino-5,5-dimethyl-1,4-hexanediol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

(2R,4S)-2-Amino-5,5-dimethyl-1,4-hexanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4S)-2-Amino-5,5-dimethyl-1,4-hexanediol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing various biochemical processes. Its stereochemistry plays a crucial role in determining its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,4S)-2-Amino-5,5-dimethyl-1,4-hexanediol apart from similar compounds is its specific stereochemistry, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring high stereochemical purity and specificity.

Properties

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

(2R,4S)-2-amino-5,5-dimethylhexane-1,4-diol

InChI

InChI=1S/C8H19NO2/c1-8(2,3)7(11)4-6(9)5-10/h6-7,10-11H,4-5,9H2,1-3H3/t6-,7+/m1/s1

InChI Key

GRCRCCUSCPIVLC-RQJHMYQMSA-N

Isomeric SMILES

CC(C)(C)[C@H](C[C@H](CO)N)O

Canonical SMILES

CC(C)(C)C(CC(CO)N)O

Origin of Product

United States

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